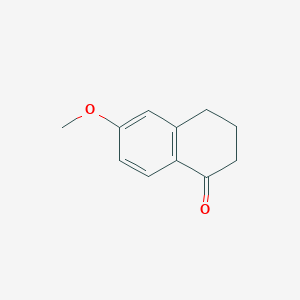

6-Methoxy-1-tetralone

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNALUTYMBUBKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057617 | |

| Record name | 6-Methoxy-alpha-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 6-Methoxy-alpha-tetralone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1078-19-9 | |

| Record name | 6-Methoxy-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-alpha-tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-1-tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methoxy-alpha-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXY-.ALPHA.-TETRALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA52U30635 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-1-tetralone: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1-tetralone, a derivative of tetralone, is a key chemical intermediate recognized for its versatile role in organic synthesis.[1] Its structure, featuring a fused ring system with both ketone and methoxy (B1213986) functional groups, makes it a valuable precursor for the synthesis of a wide range of more complex molecules.[1] This compound is particularly significant in the pharmaceutical industry, where it serves as a fundamental building block for the development of various bioactive compounds and drug candidates, including antidepressant and anti-inflammatory agents.[1] It is also utilized in the synthesis of fragrances, agrochemicals, and specialty materials.[1] This guide provides a comprehensive overview of its chemical properties, structural features, and detailed experimental protocols relevant to its synthesis and analysis.

Chemical Structure and Identification

6-Methoxy-1-tetralone is an aromatic ketone characterized by a tetralone core substituted with a methoxy group at the 6th position.[2] The core structure consists of a dihydronaphthalene ring system with a ketone group at the first position. The IUPAC name for this compound is 6-methoxy-3,4-dihydronaphthalen-1(2H)-one.[2][3]

Key structural identifiers are provided below:

-

SMILES String : COc1ccc2C(=O)CCCc2c1

-

InChI : 1S/C11H12O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7H,2-4H2,1H3

-

InChI Key : MNALUTYMBUBKNX-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of 6-Methoxy-1-tetralone are summarized in the table below. This data is essential for designing experimental conditions, including reaction setups, purification procedures, and analytical methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [1][3] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| Appearance | Yellow to light brown crystalline powder | [3][4] |

| Melting Point | 77-79 °C | [3][4][5] |

| Boiling Point | 171 °C at 11 mmHg | [4] |

| CAS Number | 1078-19-9 | [1][3] |

| Purity | ≥98.5% (GC) / 99% | [3] |

Experimental Protocols

Synthesis of 6-Methoxy-1-tetralone via Friedel-Crafts Acylation and Cyclization

A common and efficient method for synthesizing 6-Methoxy-1-tetralone is through a one-pot Friedel-Crafts acylation of anisole (B1667542) followed by an intramolecular cyclization.[6][7]

Materials:

-

Anisole

-

4-chlorobutyryl chloride (or 4-bromobutyryl chloride)[6]

-

Aluminum trichloride (B1173362) (AlCl₃) (Lewis acid)[6][7]

-

Dichloroethane (solvent)[6]

-

Ice water

-

Isopropanol (B130326) and petroleum ether (for refining)[7]

Procedure:

-

Reaction Setup: In a three-necked reaction flask, add 500ml of dichloroethane and 100g of anisole. Cool the mixture to approximately 0°C.[6]

-

Addition of Lewis Acid: Slowly add 300g of aluminum trichloride to the cooled solution while stirring. Continue stirring for 30 minutes.[6]

-

Acylation: Slowly add 150g of 4-chlorobutyryl chloride dropwise over about 2-2.5 hours.[6] After the addition is complete, allow the reaction to incubate for 1 hour at this temperature to form the intermediate.[6][7]

-

Cyclization: Increase the temperature of the reaction mixture to 80-100°C and maintain for 6-8 hours to facilitate the intramolecular cyclization, forming 6-Methoxy-1-tetralone.[6][7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 1000 ml of ice water while stirring to quench the reaction.[6][7] Allow the layers to separate and collect the organic layer.

-

Purification: The crude product is obtained after extraction and desolvation. Further purification can be achieved by refining with a solvent mixture, such as isopropanol and petroleum ether (1:1 volume ratio), to yield the high-purity product.[7]

Purification by Column Chromatography

For smaller-scale synthesis or when very high purity is required, column chromatography is an effective purification method.

Procedure:

-

The crude product, often a brownish oil, is concentrated under reduced pressure.[4][8]

-

The residue is then subjected to column chromatography on silica (B1680970) gel.[4][8]

-

A solvent system of ethyl acetate (B1210297) and hexanes (e.g., in a 1:9 ratio) is used as the eluent to fractionate the components.[4][8]

-

Fractions containing the desired product are collected and combined.

-

The solvent is removed under reduced pressure to yield the purified 6-Methoxy-1-tetralone, which may appear as a yellowish oil or solid.[4][8]

Analytical Methods

The identity and purity of 6-Methoxy-1-tetralone are typically confirmed using a variety of spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method can be used for analysis. A common mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for MS-compatibility, formic acid.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the structure.[2][10][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the carbonyl (C=O) and methoxy (C-O) stretches.[2][3][11]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[2][11]

Applications in Research and Drug Development

6-Methoxy-1-tetralone is a versatile reagent in medicinal chemistry and organic synthesis.

-

Precursor for Bioactive Molecules: It is a key starting material for synthesizing compounds with potential therapeutic applications. For instance, it is used in the synthesis of certain chalcones that have shown potential as anticancer agents and inducers of apoptosis.[4]

-

Synthesis of Steroidal and Terpenoid Compounds: This tetralone is a precursor for the synthesis of more complex structures like steroids and terpenoids.[12][13]

-

Intermediate for Other Tetralones: It can be converted to 6-methoxy-2-tetralone, another important, though more expensive and less stable, synthetic intermediate.[12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Methoxy-1-tetralone presents the following hazards:

-

Hazard Codes: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long-lasting effects).

-

Precautionary Codes: P261, P264, P273, P280, P301 + P312, P302 + P352.

-

Personal Protective Equipment (PPE): It is recommended to use an N95 dust mask, eye shields, and gloves when handling this compound.

-

Storage: Store in a dark, dry place at room temperature.[1]

Conclusion

6-Methoxy-1-tetralone is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate in the synthesis of a wide array of complex organic molecules. The synthetic protocols outlined, particularly the one-pot Friedel-Crafts approach, offer efficient routes to its production. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. 6-methoxy-1-tetralone - Career Henan Chemical Co. [coreychem.com]

- 2. 6-Methoxy-alpha-tetralone | C11H12O2 | CID 14112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methoxy-1-tetralone, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]

- 5. 6-Methoxytetralone | CAS#:1078-19-9 | Chemsrc [chemsrc.com]

- 6. Synthesis method of 6-methoxy-1-tetralone - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 8. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 9. 6-Methoxy-?1-?tetralone | SIELC Technologies [sielc.com]

- 10. GISSMO - 6-Methoxy-1-tetralone [gissmo.bmrb.io]

- 11. 6-methoxy-1-tetralone(1078-19-9) IR Spectrum [m.chemicalbook.com]

- 12. medcraveonline.com [medcraveonline.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Methoxy-1-tetralone (CAS: 1078-19-9)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-Methoxy-1-tetralone, a key chemical intermediate. It covers its physicochemical properties, detailed synthesis protocols, and significant applications in the pharmaceutical and chemical industries.

Physicochemical Properties

6-Methoxy-1-tetralone is a yellow to light brown crystalline powder.[1][2] It is stable when stored and handled under normal ambient temperatures.[1] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1078-19-9 | [3][4] |

| Molecular Formula | C₁₁H₁₂O₂ | [3] |

| Molecular Weight | 176.21 g/mol | [3][4] |

| Appearance | Yellow to light brown crystalline powder | [1][2] |

| Melting Point | 77-80 °C | [1][3] |

| Boiling Point | 171 °C @ 11 mmHg | [1][3] |

| Density | 1.12 g/cm³ @ 25 °C | [1] |

| Solubility | Soluble in DMSO (100 mg/mL), Chloroform (50 mg/mL) | [3][5] |

| Log P (Octanol/Water) | 1.58 | [1] |

| IUPAC Name | 6-methoxy-3,4-dihydronaphthalen-1(2H)-one | [4] |

Synthesis and Manufacturing

Several synthetic routes to 6-Methoxy-1-tetralone have been established, primarily involving intramolecular cyclization reactions. The choice of method often depends on the desired scale, yield, and available starting materials. The most common approaches are summarized below.

| Method | Starting Material(s) | Key Reagents | Typical Yield | Reference |

| Intramolecular Cyclization | Methyl 4-(3-methoxyphenyl)butanoate | Eaton's reagent, Dichloroethane (DCE) | 91% | [6][7] |

| One-Pot Friedel-Crafts Acylation/Cyclization | Anisole, 4-chlorobutyryl chloride | Aluminum trichloride (B1173362) (AlCl₃), Dichloroethane | High | [8][9] |

| Heck Reaction Approach | 3-Methoxybenzyl chloride, Ethyl acrylate | Pd(OAc)₂, Tributylamine | - | [10] |

Experimental Protocols

This method provides a high yield through the cyclization of a substituted butanoate ester.[6][7]

Reagents:

-

Methyl 4-(3-methoxyphenyl)butanoate

-

Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)

-

Dichloroethane (DCE)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine solution

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of methyl 4-(3-methoxyphenyl)butanoate (1.0 eq) in dichloroethane (DCE) is prepared in a reaction vessel under a nitrogen atmosphere.[6]

-

Eaton's reagent (approx. 3.0 eq) is added slowly to the stirred solution.[6]

-

The mixture is heated to 75 °C and stirred for 2 hours.[6][7]

-

After the reaction is complete, the mixture is cooled to room temperature.[6]

-

The reaction mixture is then poured over ice-water and transferred to a separatory funnel.[6][7]

-

The aqueous layer is extracted three times with ethyl acetate (EtOAc).[6]

-

The combined organic extracts are washed successively with brine and water, then dried over anhydrous sodium sulfate (Na₂SO₄).[6][7]

-

The solvent is removed under reduced pressure to yield a brownish oil.[6]

-

The crude product is purified by column chromatography on silica gel (eluent: EtOAc-hexanes, 1:9) to afford 6-methoxy-1-tetralone as a yellowish oil.[6][7]

References

- 1. 6-methoxy-1-tetralone [m.csnvchem.com]

- 2. 126125000 [thermofisher.com]

- 3. 6-Methoxy-1-tetralone [myskinrecipes.com]

- 4. 6-Methoxy-alpha-tetralone | C11H12O2 | CID 14112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 7. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]

- 8. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 9. Synthesis method of 6-methoxy-1-tetralone - Eureka | Patsnap [eureka.patsnap.com]

- 10. tandfonline.com [tandfonline.com]

Physical properties of 6-Methoxy-1-tetralone (melting point, boiling point)

This document provides a detailed overview of the key physical properties of 6-Methoxy-1-tetralone (CAS: 1078-19-9), a crucial reagent in the synthesis of various compounds, including anticancer agents and apoptosis inducers.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering precise data and standardized methodologies for its characterization.

Core Physical Properties

The melting and boiling points are critical physical constants used for the identification and purity assessment of 6-Methoxy-1-tetralone.[2][3] A pure crystalline compound typically exhibits a sharp melting point over a narrow range (0.5-1.0°C), whereas impurities can cause a depression and broadening of this range.[2][3][4] Similarly, a sharp, well-defined boiling point is an indicator of a substance's purity.[3][5]

The experimentally determined physical properties of 6-Methoxy-1-tetralone are summarized in the table below.

| Physical Property | Value | Notes |

| Melting Point | 77-79 °C | Crystalline solid at room temperature.[1][6][7] |

| Boiling Point | 171 °C | Measured at a reduced pressure of 11 mmHg.[1] |

| Appearance | Yellow to light brown crystalline powder.[6][8] | |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | [8] |

Experimental Protocols for Property Determination

While specific experimental reports detailing the determination for this exact molecule are not provided, the following sections describe standardized and widely accepted laboratory protocols for measuring the melting and boiling points of organic compounds like 6-Methoxy-1-tetralone.

This method is the most common technique for determining the melting point of a crystalline solid.[2] It relies on heating a small sample packed into a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

-

Calibrated thermometer

-

Sample of 6-Methoxy-1-tetralone

Procedure:

-

Sample Preparation: A small amount of dry 6-Methoxy-1-tetralone powder is finely crushed. The open end of a capillary tube is pushed into the powder to load 1-2 mm of the sample.[4] The tube is then tapped gently to pack the sample tightly at the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[2]

-

Heating: The sample is heated rapidly at first to determine an approximate melting temperature. The apparatus is then allowed to cool.

-

Accurate Determination: For a precise measurement, the sample is heated again, but the rate is slowed to approximately 1-2°C per minute as the temperature approaches the estimated melting point.[2]

-

Observation and Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid.[4] The melting point is reported as the range from T1 to T2.[3][4]

For determining the boiling point with a small amount of liquid, the micro method using a capillary tube is efficient. Since 6-Methoxy-1-tetralone is a solid at room temperature, it would first need to be melted to perform this test.

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or Thiele tube)[2]

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: A few milliliters of molten 6-Methoxy-1-tetralone are placed into a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[5]

-

Apparatus Setup: The test tube assembly is attached to a thermometer. The entire setup is then immersed in a heating bath (e.g., paraffin (B1166041) oil), ensuring the sample is below the oil level.[3]

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted. Heating is then stopped.

-

Recording: The liquid will begin to cool and will eventually be drawn back into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample at the current atmospheric pressure.[5] This is the point where the external pressure equals the vapor pressure of the liquid.[3][5]

References

- 1. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. 126125000 [thermofisher.com]

- 7. 6-Methoxytetralone | CAS#:1078-19-9 | Chemsrc [chemsrc.com]

- 8. 6-Methoxy-alpha-tetralone | C11H12O2 | CID 14112 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Role of 6-Methoxy-1-tetralone in Oncological Research: A Technical Overview

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing critical data and methodologies concerning 6-Methoxy-1-tetralone and its derivatives. As a key intermediate in the synthesis of novel chalcones, 6-Methoxy-1-tetralone is pivotal in the exploration of new therapeutic agents, particularly in the field of oncology. This document outlines its chemical properties, detailed experimental protocols for the synthesis of bioactive compounds, and the elucidation of their mechanisms of action.

Core Molecular Data of 6-Methoxy-1-tetralone

6-Methoxy-1-tetralone is a crucial building block in synthetic organic chemistry. Its chemical and physical properties are fundamental for its application in the synthesis of more complex molecules. A summary of its key molecular data is presented below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| Exact Mass | 176.083729621 Da | [1] |

| IUPAC Name | 6-methoxy-3,4-dihydronaphthalen-1(2H)-one | |

| CAS Number | 1078-19-9 | [1] |

Synthetic and Analytical Protocols

The utility of 6-Methoxy-1-tetralone as a precursor is exemplified by its use in the synthesis of chalcone (B49325) derivatives, which have shown promising anticancer activities. Detailed below are established experimental protocols for the synthesis and biological evaluation of these compounds.

Experimental Protocol 1: Synthesis of Tetralone-Based Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from tetralones and benzaldehyde (B42025) derivatives.[4][5][6]

Materials:

-

6-Methoxy-1-tetralone

-

Substituted benzaldehyde (e.g., 3-hydroxy-4-methoxy benzaldehyde)[1]

-

Ethanol[1]

-

10% Sodium Hydroxide (NaOH) solution[1]

-

36% Hydrochloric acid (HCl)[1]

-

Acetone (B3395972) (for recrystallization)[1]

Procedure:

-

Dissolve 6-Methoxy-1-tetralone (0.015 mol) and the substituted benzaldehyde (0.015 mol) in 100 mL of ethanol (B145695) with stirring.[1]

-

Add 10% NaOH solution to the mixture and continue stirring for 3 hours.[1]

-

Allow the reaction mixture to stand undisturbed overnight.[1]

-

Acidify the solution by adding 50 mL of 36% HCl and let it rest for one day at 7°C to facilitate precipitation.[1]

-

Filter the precipitate and dry it completely.[1]

-

Recrystallize the crude product from acetone to obtain the purified chalcone derivative.[1]

Experimental Protocol 2: Evaluation of Anticancer Activity using MTT Assay on MCF-7 Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1][7]

Materials:

-

MCF-7 breast cancer cells

-

Synthesized chalcone derivatives

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized chalcone derivatives and incubate for another 24-48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then calculated.[1]

Visualizing the Research Workflow and Mechanism of Action

To conceptualize the process from chemical synthesis to biological action, the following diagrams illustrate the experimental workflow and a key signaling pathway implicated in the anticancer effects of 6-Methoxy-1-tetralone-derived chalcones.

Mechanism of Action: Induction of Apoptosis

Chalcone derivatives synthesized from 6-Methoxy-1-tetralone have been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.[8][9][10] One of the key mechanisms involves the intrinsic or mitochondrial pathway of apoptosis.[9] Treatment of cancer cells with these chalcones can lead to an increase in reactive oxygen species (ROS), which in turn modulates the expression of Bcl-2 family proteins.[10] Specifically, there is an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[9] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[10][11]

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Chalcones with Anticancer Activities [ouci.dntb.gov.ua]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. praxilabs.com [praxilabs.com]

- 7. The Synthesis of Chalcones as Anticancer Prodrugs and their Bioactivation in CYP1 Expressing Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New O-alkyl Chalcone Derivative Exhibits Antiproliferative Potential in Colorectal and Cervical Cancer Cells by Inducing G0/G1 Cell Cycle Arrest and Mitochondrial-mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel chalcone derivative S17 induces apoptosis through ROS dependent DR5 up-regulation in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sfera.unife.it [sfera.unife.it]

Spectral data of 6-Methoxy-1-tetralone (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Data of 6-Methoxy-1-tetralone

This technical guide provides a comprehensive overview of the spectral data for 6-Methoxy-1-tetralone (CAS No: 1078-19-9), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and a visual workflow for spectral data acquisition.

Compound Information

-

IUPAC Name: 6-methoxy-3,4-dihydronaphthalen-1(2H)-one[3]

-

Molecular Formula: C₁₁H₁₂O₂[3]

-

Molecular Weight: 176.21 g/mol [3]

-

Melting Point: 77-79 °C[5]

Spectral Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Methoxy-1-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.01 | d | 1H | Ar-H (H-5) |

| 6.85 | dd | 1H | Ar-H (H-7) |

| 6.68 | d | 1H | Ar-H (H-8) |

| 3.85 | s | 3H | -OCH₃ |

| 2.92 | t | 2H | -CH₂- (C4) |

| 2.61 | t | 2H | -CH₂- (C2) |

| 2.08 | m | 2H | -CH₂- (C3) |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 197.0 | C=O (C1) |

| 164.0 | Ar-C (C6) |

| 147.1 | Ar-C (C4a) |

| 130.0 | Ar-C (C5) |

| 125.9 | Ar-C (C8a) |

| 113.3 | Ar-C (C7) |

| 112.5 | Ar-C (C8) |

| 55.5 | -OCH₃ |

| 39.0 | -CH₂- (C2) |

| 29.5 | -CH₂- (C4) |

| 23.1 | -CH₂- (C3) |

Infrared (IR) Spectroscopy

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Strong | C-H stretch (sp³) |

| 1680 | Strong | C=O stretch (aromatic ketone) |

| 1600, 1485 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Major Mass Fragments

| m/z | Relative Intensity | Assignment |

| 176 | High | [M]⁺ (Molecular Ion) |

| 148 | High | [M - CO]⁺ |

| 120 | Medium | [M - CO - C₂H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize 6-Methoxy-1-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-frequency NMR spectrometer (e.g., 400 MHz or higher) is utilized.[6]

Sample Preparation:

-

A sample of 5-10 mg of 6-Methoxy-1-tetralone is accurately weighed.

-

The sample is dissolved in approximately 0.7-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7]

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.[8]

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.[6]

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the internal standard.

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[9][10]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[11]

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid 6-Methoxy-1-tetralone powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[10]

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is collected.

-

The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation at different frequencies.[12]

-

The final spectrum is presented as a plot of absorbance or transmittance versus wavenumber (cm⁻¹).[12]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[13]

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

A dilute solution of 6-Methoxy-1-tetralone is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 10-100 µg/mL.[14]

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source, where it is vaporized.[15]

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[16]

-

The resulting positively charged ions are accelerated into the mass analyzer.[15]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[16]

-

A detector measures the abundance of each ion.

Data Analysis:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The peak with the highest m/z often corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound.[15]

-

The fragmentation pattern provides structural information about the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of 6-Methoxy-1-tetralone.

References

- 1. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 6-Methoxy-alpha-tetralone | C11H12O2 | CID 14112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Methoxy-1-tetralone, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 6-Methoxy-1-tetralone 99 1078-19-9 [sigmaaldrich.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. ekwan.github.io [ekwan.github.io]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. Experimental Design [web.mit.edu]

- 10. amherst.edu [amherst.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. fiveable.me [fiveable.me]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 6-Methoxy-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different solvents is critical for its purification, formulation, and application in research and drug development. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and graphical representations of the experimental workflow and factors influencing solubility.

Solubility Data of 6-Methoxy-1-tetralone

The solubility of 6-Methoxy-1-tetralone has been characterized in a limited number of solvents and solvent systems. The available quantitative and qualitative data are summarized in the table below.

| Solvent/Solvent System | Temperature | Solubility | Type of Data |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (requires sonication) | Quantitative[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 5 mg/mL | Quantitative[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 5 mg/mL | Quantitative[1] |

| Methanol | Not Specified | Soluble | Qualitative[2] |

| Ligroin | Not Specified | Soluble | Qualitative[2] |

| Ethyl Acetate | Not Specified | Soluble | Qualitative |

| Ethanol | Not Specified | Soluble | Qualitative |

| Acetone | Not Specified | Soluble | Qualitative |

| Isopropanol | Not Specified | Soluble | Qualitative |

| Petroleum Ether | Not Specified | Soluble | Qualitative |

| n-Hexane | Not Specified | Soluble | Qualitative |

| Water | Not Specified | Low Solubility (inferred) | Qualitative |

Note: Qualitative solubility is inferred from its use as a recrystallization or refining solvent. The parent compound, 1-tetralone, is known to have low solubility in water and is generally soluble in organic solvents like alcohols, ethers, and hydrocarbons, which suggests a similar behavior for its methoxy (B1213986) derivative.[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of 6-Methoxy-1-tetralone in a given solvent using the isothermal shake-flask method.

1. Materials and Equipment:

-

6-Methoxy-1-tetralone (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-Methoxy-1-tetralone to a series of vials.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Shake the vials for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of 6-Methoxy-1-tetralone of known concentrations in the mobile phase.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Analyze the diluted samples and determine the concentration of 6-Methoxy-1-tetralone from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of 6-Methoxy-1-tetralone in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, g/100mL, mol/L).

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of 6-Methoxy-1-tetralone.

Caption: Experimental workflow for determining the solubility of 6-Methoxy-1-tetralone.

Caption: Key factors influencing the solubility of 6-Methoxy-1-tetralone.

References

An In-depth Technical Guide to 6-Methoxy-1-tetralone: Discovery, History, and Synthetic Methodologies

Abstract

6-Methoxy-1-tetralone is a key bicyclic aromatic ketone that has played a pivotal role in the total synthesis of steroids and other pharmacologically significant molecules. This technical guide provides a comprehensive overview of its discovery, historical context, and various synthetic approaches. Detailed experimental protocols for key syntheses are presented, along with tabulated quantitative data for its physicochemical and spectroscopic properties. Additionally, logical workflows of the synthetic routes are visualized using the DOT language to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and History

The development of synthetic routes to polycyclic compounds, particularly those with a steroid-like framework, was a major focus of organic chemistry in the early 20th century. Within this context, substituted tetralones emerged as crucial building blocks. The exploration of methoxy-substituted tetralones can be traced back to the 1930s, with the work of Haworth and Martin in 1934, and Robinson and Walker in 1936, who investigated the synthesis of various methoxytetralones as part of their studies on the synthesis of substances related to sterols.[1]

While these early works laid the foundation, a more direct and unambiguous synthesis of 6-Methoxy-1-tetralone was reported in the 1940s. These later methods provided more efficient access to this specific isomer, which was recognized for its potential as a starting material for the synthesis of hormones and other natural products. Its strategic importance grew significantly in the mid-20th century with the burgeoning field of steroid synthesis. The discovery that 6-Methoxy-1-tetralone could be elaborated into various steroid nuclei cemented its status as a critical intermediate in medicinal chemistry and drug development.[2]

Physicochemical and Spectroscopic Properties

6-Methoxy-1-tetralone is a light-yellow to light brown crystalline powder at room temperature.[3] A summary of its key physical and chemical properties is provided in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | |

| Melting Point | 77-79 °C | |

| Boiling Point | 171 °C at 11 mmHg | |

| CAS Number | 1078-19-9 | |

| Appearance | Light-yellow to light brown crystalline powder | [3] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | (CDCl₃, 300 MHz) δ 8.01 (d, J = 8.7 Hz, 1H), 6.85 (dd, J = 8.7, 2.7 Hz, 1H), 6.68 (d, J = 2.6 Hz, 1H), 3.84 (s, 3H), 2.93 (t, J = 6.1 Hz, 2H), 2.63 (t, J = 6.5 Hz, 2H), 2.13 (m, 2H) |

| ¹³C NMR | (CDCl₃, 75 MHz) δ 198.2, 164.8, 147.3, 130.2, 125.7, 113.2, 112.4, 55.5, 39.2, 29.7, 23.3 |

| Infrared (IR) | (KBr, cm⁻¹) 2940, 1675 (C=O), 1605, 1490, 1250, 1030 |

| Mass Spectrometry (MS) | m/z (%) 176 (M+, 100), 148, 133, 120, 105, 91, 77 |

Synthetic Methodologies and Experimental Protocols

Several synthetic routes to 6-Methoxy-1-tetralone have been developed over the years, primarily relying on Friedel-Crafts acylation and subsequent cyclization reactions. Below are detailed protocols for two common and illustrative methods.

Friedel-Crafts Acylation of Anisole (B1667542) with γ-Butyrolactone followed by Cyclization

This is a classical and widely used approach.

Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in nitrobenzene (B124822) (5 mL/g of AlCl₃) at 0-5 °C, a solution of anisole (1.0 eq) and γ-butyrolactone (1.1 eq) in nitrobenzene is added dropwise, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The nitrobenzene layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Step 2: Clemmensen Reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid

-

Amalgamated zinc is prepared by stirring zinc dust (2.5 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. The solution is decanted, and the amalgamated zinc is washed with water.

-

A mixture of the amalgamated zinc, concentrated hydrochloric acid, water, and toluene (B28343) is heated to reflux.

-

A solution of 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) in toluene is added dropwise to the refluxing mixture.

-

The reaction is refluxed for 24 hours, with additional portions of concentrated hydrochloric acid added every 6 hours.

-

After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield crude 4-(4-methoxyphenyl)butanoic acid.

Step 3: Intramolecular Friedel-Crafts Cyclization

-

The crude 4-(4-methoxyphenyl)butanoic acid (1.0 eq) is added portion-wise to polyphosphoric acid (PPA) (10 times the weight of the acid) at 80-90 °C with vigorous stirring.

-

The reaction mixture is stirred at this temperature for 1-2 hours.

-

The hot mixture is poured onto crushed ice with stirring.

-

The resulting precipitate is collected by filtration, washed with water until neutral, and dried.

-

The crude 6-Methoxy-1-tetralone is purified by recrystallization from ethanol to afford the final product.

One-Pot Synthesis from Anisole and 4-Chlorobutyryl Chloride

This method offers a more streamlined approach to the synthesis of 6-Methoxy-1-tetralone.[2]

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, place anhydrous aluminum chloride (3.0 eq) and dichloroethane.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

A solution of anisole (1.0 eq) and 4-chlorobutyryl chloride (1.1 eq) in dichloroethane is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then heated to reflux for 3-4 hours.

-

The reaction mixture is cooled and poured slowly into a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloroethane.

-

The combined organic layers are washed successively with water, 5% sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to give 6-Methoxy-1-tetralone.

References

- 1. 173. Experiments on the synthesis of substances related to the sterols. Part XI. The constitution of the condensation products from acetylcyclopentene or acetylcyclohexene and methoxytetralone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 3. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]

An In-depth Technical Guide to Key Intermediates in the Synthesis of Bioactive Molecules: The Case of Oseltamivir (Tamiflu®)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthesis of oseltamivir (B103847), the active ingredient in the antiviral medication Tamiflu®. Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[1] This active metabolite is a potent inhibitor of the neuraminidase enzyme, which is essential for the release of new influenza A and B virus particles from infected host cells.[1][2] The synthesis of this bioactive molecule is a widely studied topic in organic chemistry, with the most common industrial route beginning with (-)-shikimic acid, a naturally occurring substance.[1][3]

Key Intermediates in the Synthesis of Oseltamivir from (-)-Shikimic Acid

The synthesis of oseltamivir from (-)-shikimic acid involves a multi-step process with several crucial intermediates. One of the primary key intermediates is ethyl (3R,4S,5R)-4,5-epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate . The formation of this epoxide is a critical step that sets the stereochemistry for the subsequent introduction of the amino and acetamido groups.

The general synthetic strategy involves:

-

Esterification of the carboxylic acid group of shikimic acid.

-

Protection of the hydroxyl groups.

-

Epoxidation of the double bond.

-

Regioselective opening of the epoxide with an azide (B81097) nucleophile to introduce the precursor to the amino group at the C-5 position.[1]

-

Reduction of the azide and subsequent acylation to form the acetamido group.[1]

-

Introduction of the 3-pentyloxy side chain .[1]

Alternative synthetic routes have been developed to bypass the reliance on shikimic acid, which can be limited in supply.[3][4] These alternative pathways often involve different key intermediates and reactions, such as Diels-Alder reactions.[3][5]

Quantitative Data on Oseltamivir Synthesis

The efficiency of a synthetic route is determined by factors such as the number of steps and the overall yield. The synthesis of oseltamivir from (-)-shikimic acid has been optimized to achieve high yields.

| Parameter | Synthesis from (-)-Shikimic Acid | Reference |

| Starting Material | (-)-Shikimic Acid | [3] |

| Number of Steps | ~8 | [6][7] |

| Overall Yield | ~47% | [6][7] |

| Final Product Purity | High Purity (e.g., 99.7%) | [3] |

Experimental Protocols

Below are generalized experimental protocols for key steps in the synthesis of oseltamivir from (-)-shikimic acid. These are for illustrative purposes, as industrial protocols are proprietary.

1. Esterification of (-)-Shikimic Acid:

-

(-)-Shikimic acid is dissolved in ethanol.

-

Thionyl chloride is added dropwise at 0°C.

-

The mixture is stirred at room temperature for several hours.

-

The solvent is evaporated under reduced pressure to yield ethyl shikimate.[1]

2. Mesylation:

-

The protected ethyl shikimate is dissolved in dichloromethane (B109758) and triethylamine.

-

Methanesulfonyl chloride is added dropwise at 0°C.

-

The reaction is stirred for a few hours, followed by an aqueous workup and purification.[1]

3. Azide Substitution:

-

The mesylated compound is dissolved in a solvent such as DMF.

-

Sodium azide is added, and the mixture is heated to facilitate the SN2 reaction.

-

After the reaction is complete, the product is extracted and purified.[1]

Visualizing the Synthesis and Mechanism of Action

Synthetic Workflow:

The following diagram illustrates the general workflow for the synthesis of oseltamivir, highlighting the key transformations from the starting material to the final product.

Caption: General synthesis workflow of oseltamivir from (-)-shikimic acid.

Mechanism of Action:

Oseltamivir phosphate (B84403) is a prodrug that is converted to its active form, oseltamivir carboxylate, by esterases in the liver.[2][8] The active metabolite inhibits the neuraminidase enzyme of the influenza virus. This enzyme is crucial for cleaving sialic acid residues on the host cell surface, a process necessary for the release of newly formed virus particles.[2][9] By blocking neuraminidase, oseltamivir prevents the spread of the virus to other cells.[2][10]

Caption: Mechanism of action of oseltamivir carboxylate.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 4. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. droracle.ai [droracle.ai]

- 9. Oseltamivir - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

The Pivotal Role of 6-Methoxy-1-tetralone in Modern Organic Synthesis: A Technical Guide

For Immediate Release

PISCATAWAY, NJ – 6-Methoxy-1-tetralone, a versatile bicyclic ketone, stands as a cornerstone in the landscape of organic synthesis. Its unique structural features make it a critical starting material and key intermediate in the multi-step synthesis of a wide array of high-value molecules, ranging from steroidal hormones and their modulators to novel anticancer agents. This technical guide provides an in-depth exploration of the synthesis, key reactions, and strategic importance of 6-methoxy-1-tetralone for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data of 6-Methoxy-1-tetralone

A thorough understanding of the physical and spectral properties of 6-methoxy-1-tetralone is fundamental for its application in synthesis. The following tables summarize its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | Yellow to light brown fine crystalline powder | [2] |

| Melting Point | 77-79 °C | [2] |

| Boiling Point | 171 °C at 11 mmHg | [2] |

| CAS Number | 1078-19-9 | [1] |

| Spectroscopic Data | Description | Reference |

| Infrared (IR) | Conforms to structure | [3] |

| ¹H NMR | Spectrum available | [4] |

| UV-Vis | Spectrum available | [5] |

| Mass Spectrometry | Data available | [1] |

Synthesis of 6-Methoxy-1-tetralone: Experimental Protocols

The most common and efficient method for the industrial-scale synthesis of 6-methoxy-1-tetralone is the Friedel-Crafts acylation of anisole, followed by an intramolecular cyclization. Several variations of this procedure exist, with differences in the choice of acylating agent, Lewis acid catalyst, and reaction conditions.

Method 1: Friedel-Crafts Acylation using 4-Chlorobutyryl Chloride

This one-pot synthesis method is widely employed for its efficiency and high yields.[6]

Experimental Protocol:

-

To a 1000 mL three-necked reaction flask, add 500 mL of dichloroethane and 100 g of anisole.

-

Cool the mixture to approximately 0 °C.

-

Slowly add 300 g of aluminum trichloride (B1173362) and stir for 30 minutes.

-

Slowly add 150 g of 4-chlorobutyryl chloride dropwise over 2-2.5 hours.

-

After the addition is complete, allow the reaction to incubate for 1 hour.

-

Raise the temperature to 80-90 °C and maintain for 6-8 hours.

-

Cool the reaction mixture to room temperature and slowly pour it into a beaker containing 1000 mL of ice water with stirring.

-

Separate the aqueous layer and extract it once with 200 mL of dichloroethane.

-

Combine the organic layers and wash with 200 mL of water.

-

Evaporate the dichloroethane under reduced pressure.

-

Dissolve the residue in 100 mL of ethyl acetate (B1210297), then add 100 mL of petroleum ether (60-90 °C).

-

Cool to 0 °C to precipitate the product.

-

Filter the white solid to obtain 6-methoxy-1-tetralone.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 85.8% (molar) | [6] |

| Purity | 99.1% | [6] |

Method 2: Synthesis using Eaton's Reagent

This method provides a high yield on a smaller scale.[7]

Experimental Protocol:

-

To a stirred solution of methyl 4-(3-methoxyphenyl)butanoate (0.37 g, 1.78 mmol) in 1 mL of dichloroethane (DCE), slowly add Eaton's reagent (1.00 mL, 5.31 mmol).

-

Stir the resulting mixture at 75 °C for 2 hours under a nitrogen atmosphere.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture over ice-water and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts and wash successively with brine (2 x 15 mL) and water (2 x 20 mL).

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

Purify the resulting brownish oil by column chromatography (silica gel, EtOAc-hexanes, 1:9) to obtain 6-methoxy-1-tetralone as a yellowish oil.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 91% | [7] |

Role in the Synthesis of Key Pharmaceutical Agents

6-Methoxy-1-tetralone is a crucial precursor for the synthesis of numerous biologically active molecules. Its chemical structure allows for a variety of transformations to build complex molecular architectures.

Synthesis of Steroid Scaffolds: Precursor to Mifepristone (B1683876)

6-Methoxy-1-tetralone is a foundational building block in the total synthesis of various steroids, including the progesterone (B1679170) and glucocorticoid receptor antagonist, mifepristone (RU-486).[6][8] The synthesis involves the construction of the steroidal backbone through a series of condensation, cyclization, and stereoselective reduction reactions.

General synthetic scheme for steroids from 6-methoxy-1-tetralone.

Synthesis of Tubulin Polymerization Inhibitors

Derivatives of 6-methoxy-1-tetralone, such as N-aryl-1,2,3,4-tetrahydroquinolines, have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer drugs.[9] The synthesis of these compounds often involves the reductive amination of 6-methoxy-1-tetralone followed by N-arylation.

Synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines.

Biological Signaling Pathways of 6-Methoxy-1-tetralone Derivatives

The therapeutic effects of drugs derived from 6-methoxy-1-tetralone are a direct consequence of their interaction with specific biological signaling pathways.

Mifepristone: A Progesterone and Glucocorticoid Receptor Antagonist

Mifepristone's primary mechanism of action is the competitive antagonism of the progesterone and glucocorticoid receptors.[10][11][12] By binding to these intracellular receptors, it prevents the natural hormones from exerting their effects, leading to a cascade of downstream events.

Mechanism of action of Mifepristone as a receptor antagonist.

Tubulin Polymerization Inhibition

Certain derivatives of 6-methoxy-1-tetralone function as potent anticancer agents by inhibiting the polymerization of tubulin.[9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis or mitotic catastrophe in cancer cells.[13][14] These inhibitors often bind to the colchicine (B1669291) binding site on β-tubulin.

Signaling pathway for tubulin polymerization inhibitors.

Conclusion

6-Methoxy-1-tetralone is an indispensable building block in organic synthesis, providing a versatile platform for the construction of complex and biologically significant molecules. Its efficient synthesis and amenability to a wide range of chemical transformations underscore its importance in the development of pharmaceuticals, particularly in the fields of reproductive health and oncology. A comprehensive understanding of its chemistry and applications is therefore essential for advancing drug discovery and development efforts.

References

- 1. 6-Methoxy-alpha-tetralone | C11H12O2 | CID 14112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]

- 3. 6-Methoxy-1-tetralone, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. GISSMO - 6-Methoxy-1-tetralone [gissmo.bmrb.io]

- 5. spectrabase.com [spectrabase.com]

- 6. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 7. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 8. droracle.ai [droracle.ai]

- 9. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Mifepristone? [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]

The Versatility of 6-Methoxy-1-tetralone: A Technical Guide to Tetralin-Based Compound Synthesis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1-tetralone, a substituted tetralin derivative, stands as a pivotal building block in the synthesis of a diverse array of biologically active compounds.[1] Its rigid, bicyclic scaffold, combined with the activating methoxy (B1213986) group, provides a versatile platform for chemical modifications, leading to the development of novel therapeutic agents.[1] This technical guide offers an in-depth exploration of the synthetic utility of 6-methoxy-1-tetralone, presenting detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological mechanisms. The information compiled herein is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of tetralin-based compounds for drug discovery.

Synthesis of 6-Methoxy-1-tetralone

The efficient synthesis of 6-methoxy-1-tetralone is crucial for its application as a starting material. Several methods have been reported, with a common approach involving a one-pot reaction from anisole (B1667542).[2]

Experimental Protocol: One-Pot Synthesis from Anisole

This procedure outlines a high-yield, one-pot synthesis of 6-methoxy-1-tetralone from anisole and an acylating agent in the presence of a Lewis acid.[2]

-

Reaction Setup: To a solution of anisole in a suitable solvent (e.g., dichloroethane), slowly add a Lewis acid (e.g., aluminum trichloride) at a controlled temperature range of -10 to 40 °C.[2]

-

Acylation: After stirring the mixture, slowly add an acylating agent (e.g., 4-chlorobutyryl chloride). The slow addition helps to minimize the formation of isomers.[2]

-

Cyclization: Upon completion of the acylation, the reaction temperature is elevated to 70-120 °C to facilitate an intramolecular Friedel-Crafts alkylation (cyclization), forming the tetralone ring. The intermediate does not need to be isolated.[2]

-

Workup and Purification: The reaction is quenched by the addition of water. The organic layer is then separated, purified, and the solvent is removed to yield the crude product. The crude 6-methoxy-1-tetralone can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain a high-purity product.[2]

Applications in the Synthesis of Bioactive Compounds

6-Methoxy-1-tetralone serves as a versatile precursor for a range of therapeutic agents, including anticancer compounds, monoamine oxidase (MAO) inhibitors, and macrophage migration inhibitory factor (MIF) tautomerase inhibitors.

Anticancer Agents

Derivatives of 6-methoxy-1-tetralone have demonstrated significant potential as anticancer agents.[3] Chalcones synthesized from this starting material have shown promising cytotoxicity against various cancer cell lines.[4]

A common method for the synthesis of these chalcones is the Claisen-Schmidt condensation reaction.[4]

Caption: Synthetic workflow for tetralone-based anticancer agents.

| Compound | Target Cell Line | IC50 (µg/mL) | Reference |

| TMMD | MCF-7 | ~15.6 (at 52.33% cell survival) | [4] |

| PMMD | MCF-7 | ~62.5 (at 48.20% cell viability) | [4] |

| HMMD | MCF-7 | ~125 (at 50.46% cell viability) | [4] |

| Compound 3a | Hela | 3.5 | [5] |

| Compound 3a | MCF-7 | 4.5 | [5] |

Monoamine Oxidase (MAO) Inhibitors

Tetralone derivatives have been identified as potent inhibitors of monoamine oxidase, an enzyme implicated in neurological disorders such as Parkinson's disease and depression.[6][7]

The synthesis often involves the demethylation of 6-methoxy-1-tetralone to the corresponding hydroxy derivative, followed by alkylation.

Caption: General synthetic route to tetralone-based MAO inhibitors.

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 4.5 | 287-fold for MAO-B | [6] |

| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 24 | 3.25-fold for MAO-A | [6] |

MAO inhibitors function by preventing the breakdown of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft.[8] This leads to enhanced neurotransmission, which can alleviate symptoms of depression and Parkinson's disease.[8]

Caption: Mechanism of action of MAO inhibitors.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibitors

Certain tetralone derivatives have been shown to inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine.[9][10] This inhibition can modulate macrophage activation and has potential applications in treating inflammatory diseases.[9][10]

By binding to the active site of MIF, these inhibitors block its enzymatic function, which is believed to be important for its pro-inflammatory effects.[9][11] This can lead to a reduction in the production of inflammatory mediators.[10]

Caption: Inhibition of MIF tautomerase by tetralone derivatives.

Conclusion

6-Methoxy-1-tetralone is a highly valuable and versatile starting material in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it a key building block for the development of novel therapeutics. This guide provides a foundational understanding of the synthesis and application of 6-methoxy-1-tetralone-derived compounds, offering detailed protocols and data to aid researchers in their drug discovery endeavors. The continued exploration of this scaffold is likely to yield further promising candidates for the treatment of a wide range of diseases.

References

- 1. 6-Methoxy-1-tetralone [myskinrecipes.com]

- 2. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 3. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 9. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macrophage migration inhibitory factor and the discovery of tautomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Methoxy-1-tetralone from methyl 4-(3-methoxyphenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is achieved through an intramolecular Friedel-Crafts acylation of methyl 4-(3-methoxyphenyl)butanoate. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

6-Methoxy-1-tetralone is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of a wide range of biologically active molecules. The intramolecular Friedel-Crafts acylation of substituted phenylbutanoic acids or their esters is a common and effective method for the preparation of tetralone derivatives.[1][2][3][4] This protocol details the cyclization of methyl 4-(3-methoxyphenyl)butanoate to yield 6-methoxy-1-tetralone using Eaton's reagent.

Reaction Scheme

The overall reaction involves the intramolecular cyclization of methyl 4-(3-methoxyphenyl)butanoate in the presence of a strong acid catalyst to form the corresponding tetralone.

DOT Script of the Reaction Scheme:

Caption: Reaction scheme for the synthesis of 6-methoxy-1-tetralone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 6-methoxy-1-tetralone from methyl 4-(3-methoxyphenyl)butanoate.

| Parameter | Value | Reference |

| Starting Material | Methyl 4-(3-methoxyphenyl)butanoate | [5] |

| Reagent | Eaton's Reagent | [5] |

| Solvent | Dichloroethane (DCE) | [5] |

| Reaction Temperature | 75 °C | [5] |

| Reaction Time | 2 hours | [5] |

| Product Yield | 91% | [5] |

| Product Appearance | Yellowish oil | [5] |

| Molar Mass | 176.21 g/mol | [6] |

| Melting Point | 77-79 °C (literature value) | [6] |

| Boiling Point | 171 °C at 11 mmHg (literature value) | [6] |

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of 6-methoxy-1-tetralone.[5]

Materials:

-

Methyl 4-(3-methoxyphenyl)butanoate (1.78 mmol, 0.37 g)

-

Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) (5.31 mmol, 1.00 mL)

-

Dichloroethane (DCE) (1 mL)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Water (H₂O)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

Equipment:

-

Round-bottom flask

-

Stirrer

-

Heating mantle or oil bath

-

Nitrogen inlet

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a stirred solution of methyl 4-(3-methoxyphenyl)butanoate (0.37 g, 1.78 mmol) in dichloroethane (1 mL), slowly add Eaton's reagent (1.00 mL, 5.31 mmol).

-

Heat the resulting mixture at 75 °C for 2 hours under a nitrogen atmosphere.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture over ice water and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts and wash them successively with brine (2 x 15 mL) and water (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain a brownish oil.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes (1:9).

-

The final product, 6-methoxy-1-tetralone, is obtained as a yellowish oil (0.28 g, 91% yield).[5]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 6-methoxy-1-tetralone.

DOT Script of the Experimental Workflow:

Caption: Workflow for the synthesis of 6-methoxy-1-tetralone.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Eaton's reagent is highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

-

Dichloroethane is a toxic and flammable solvent.

-

Perform all operations in a well-ventilated fume hood.

Conclusion